

"analytical methods for the quantification of 4-Thiazolebutanol"

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Compound of Interest

Compound Name: 4-Thiazolebutanol

CAS No.: 79685-57-7

Cat. No.: B13098021

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Analytical Methods for the Quantification of 4-Thiazolebutanol

Application Note & Protocol Guide

Abstract & Scope

4-Thiazolebutanol (CAS: 79685-57-7), also known as 4-(1,3-thiazol-4-yl)butan-1-ol, is a functionalized thiazole derivative often utilized as a synthetic intermediate in the development of pharmaceutical agents (e.g., antifungal or neuroprotective candidates).^{[1][2][3][4]} Its structure comprises a basic thiazole ring attached to a polar butyl-alcohol chain, presenting unique analytical challenges regarding retention, peak symmetry, and detection sensitivity.

This guide provides a comprehensive framework for the quantification of **4-Thiazolebutanol**. It details two distinct workflows:

- HPLC-UV/DAD: A robust method for Quality Control (QC), purity assessment, and synthesis monitoring.

- LC-MS/MS: A high-sensitivity method for trace analysis in complex matrices (e.g., biological fluids or genotoxic impurity screening).

Chemical Identity & Properties

Understanding the physicochemical nature of the analyte is the foundation of method development.

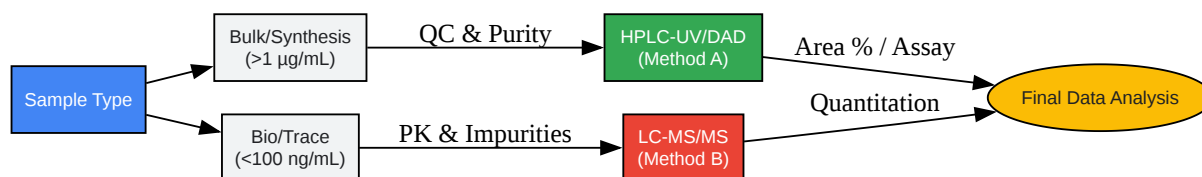
Property	Detail
Chemical Name	4-Thiazolebutanol
CAS Number	79685-57-7
Molecular Formula	C ₇ H ₁₁ NOS
Molecular Weight	157.23 g/mol
Structure	Thiazole ring (aromatic) + Butyl chain + Terminal Hydroxyl
pKa (Thiazole N)	~2.5 (Basic)
LogP	~1.0 (Moderately polar)
Solubility	Soluble in Methanol, Acetonitrile, Ethyl Acetate; Sparingly soluble in water.[1]
UV Max	~252 nm (Thiazole chromophore)

Method Selection Guide

The choice of method depends on the required sensitivity and the matrix complexity.

- Choose HPLC-UV if you are analyzing bulk substance, reaction mixtures, or formulations where concentrations are >1 µg/mL. It is cost-effective and robust.
- Choose LC-MS/MS if you are analyzing plasma/urine (PK studies) or screening for trace impurities (<100 ng/mL). It offers superior selectivity.

Workflow Visualization



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Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample concentration and purpose.

Protocol A: HPLC-UV (Quality Control)

This method utilizes Reversed-Phase Chromatography (RP-HPLC). The critical parameter here is pH control; the thiazole nitrogen can cause peak tailing if silanols are active. An acidic mobile phase suppresses silanol ionization and improves peak shape.

Reagents & Equipment

- System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
- Column: C18 End-capped (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
- Solvents: HPLC Grade Acetonitrile (ACN) and Water.
- Buffer: 0.1% Phosphoric Acid (H₃PO₄) or 0.1% Formic Acid.

Chromatographic Conditions

Parameter	Setting
Mobile Phase A	Water + 0.1% H ₃ PO ₄ (pH ~2.5)
Mobile Phase B	Acetonitrile
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temp	30°C
Detection	UV at 254 nm (Reference 360 nm)
Run Time	15 minutes

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
8.0	40	60
10.0	40	60
10.1	95	5
15.0	95	5

Procedure

- **Standard Preparation:** Dissolve 10 mg of **4-Thiazolebutanol** reference standard in 10 mL of Methanol (Stock: 1 mg/mL). Dilute with Mobile Phase A:B (90:10) to obtain calibration standards (e.g., 10, 50, 100, 200, 500 µg/mL).
- **System Suitability:** Inject the 100 µg/mL standard 5 times.
 - Acceptance Criteria: RSD of Area < 2.0%, Tailing Factor < 1.5, Theoretical Plates > 2000.
- **Sample Analysis:** Prepare samples in the same diluent. Filter through 0.45 µm PTFE filter before injection.

Protocol B: LC-MS/MS (Trace Analysis)

For biological matrices or trace impurity analysis, mass spectrometry provides the necessary specificity.

Mass Spectrometry Parameters

- Ionization: Electrospray Ionization (ESI) in Positive Mode.
- Rationale: The thiazole nitrogen is readily protonated ($[M+H]^+$).
- Precursor Ion: m/z 158.1 ($[M+H]^+$).

Suggested MRM Transitions:

- Quantifier: 158.1 → 85.0 (Thiazole ring fragment).
- Qualifier: 158.1 → 58.0 (Alkyl chain fragmentation).
- Note: Transitions should be optimized by direct infusion of the standard.

LC Conditions (LC-MS Compatible)

- Column: C18 or Phenyl-Hexyl (2.1 x 100 mm, 1.8 μ m) for UHPLC.
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Fast gradient (5% B to 95% B in 5 minutes).

Sample Preparation (Liquid-Liquid Extraction)

Since **4-Thiazolebutanol** is moderately polar ($\text{LogP} \sim 1$), it extracts well into Ethyl Acetate.

- Aliquot: Take 100 μ L of plasma/sample.
- IS Addition: Add 10 μ L of Internal Standard (e.g., Thiamine-d3 or a structural analog like 4-Methyl-5-thiazoleethanol).

- Extraction: Add 500 μ L Ethyl Acetate. Vortex for 2 minutes.
- Separation: Centrifuge at 10,000 rpm for 5 minutes.
- Concentration: Transfer the supernatant to a fresh tube and evaporate to dryness under Nitrogen at 40°C.
- Reconstitution: Reconstitute in 100 μ L of Mobile Phase (90:10 Water:ACN).

Validation & Troubleshooting

Validation Parameters (ICH Q2 R1)

- Linearity: $R^2 > 0.999$ over the working range.
- Accuracy: Spike recovery should be 85-115% for biologicals, 98-102% for bulk.
- Precision: Intra-day and Inter-day RSD $< 5\%$ (HPLC) or $< 15\%$ (LC-MS).

Troubleshooting Guide

Issue	Probable Cause	Solution
Peak Tailing	Interaction with silanols	Ensure pH is acidic (2.5-3.0). Use a highly end-capped column.
Low Sensitivity	Ion suppression (MS)	Improve sample cleanup (SPE/LLE). Check ESI voltage.
Carryover	Adsorption to injector	Use a needle wash of 50:50 Methanol:Water + 0.1% Formic Acid.
Split Peaks	Solvent mismatch	Dissolve sample in initial mobile phase composition (low % organic).

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